

SR-717 Free Acid: A Technical Guide to its Solubility and Stability Profile

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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility and stability data for **SR-717 free acid**, a non-nucleotide STING (Stimulator of Interferon Genes) agonist. The information is compiled from various sources to assist researchers and drug development professionals in handling and formulating this compound. This document also outlines standard experimental protocols for determining solubility and stability, and visualizes the known signaling pathway and experimental workflows.

Core Physicochemical Properties of SR-717 Free Acid

SR-717 free acid is a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic.^{[1][2][3][4]} It functions as a direct STING agonist, inducing a "closed" conformation of the STING protein, which leads to downstream signaling and an anti-tumor immune response.^{[5][6]}

Property	Value	Reference
Molecular Formula	C15H9F2N5O3	[4][7]
Molecular Weight	345.27 g/mol	[7]
CAS Number	2375420-34-9	[4][6][7]
Appearance	Solid	[1]
Purity	>98% by HPLC	[7]

Solubility Profile

The solubility of **SR-717 free acid** has been reported in dimethyl sulfoxide (DMSO) and in a formulation for in vivo studies.

Solvent	Concentration	Notes
DMSO	20 mg/mL (56.95 mM)	Sonication is recommended.[5]
DMSO	35 mg/mL (99.66 mM)	Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility. [8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2.5 mg/mL (7.12 mM)	This is a suspension for in vivo use. Solvents should be added sequentially. Heating and/or sonication may be necessary to aid dissolution. It is recommended to prepare this formulation fresh for immediate use.[5]

Stability Profile

SR-717 free acid is reported to be stable under recommended storage conditions.

Condition	Stability
Storage (Solid/Powder)	
-20°C (long term)	Stable for up to 3 years.[5] Desiccated conditions are recommended.[7]
0°C (short term)	Stable.[7]
Storage (In Solvent)	
-80°C in DMSO	Stable for up to 1 year.[5]
-20°C in DMSO	Stable for up to 1 year.[1]
4°C in DMSO	Stable for up to 2 weeks.[6]
Chemical Stability	Stable under recommended storage conditions.[9]
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.[9]
Hazardous Decomposition	Under fire conditions, may decompose and emit toxic fumes.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like **SR-717 free acid**.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

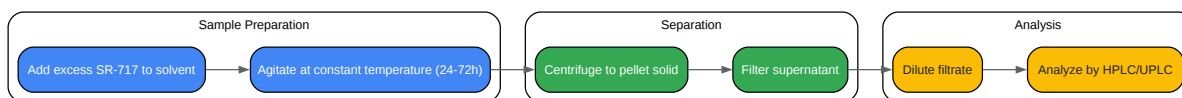
Objective: To determine the concentration of **SR-717 free acid** in a saturated aqueous solution at equilibrium.

Materials and Reagents:

- **SR-717 free acid** (solid, pure form)
- Purified water (USP grade)
- pH buffers (for pH-dependent solubility)
- Organic solvents (e.g., ethanol, methanol, acetonitrile)
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

Procedure:

- Add an excess amount of **SR-717 free acid** to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
- Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- After the incubation period, visually inspect the vials to ensure an excess of solid remains.
- Centrifuge the samples to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
- Filter the supernatant using a suitable syringe filter that does not bind the compound.[\[10\]](#)
- Dilute the filtered supernatant with an appropriate analytical solvent.
- Analyze the concentration of **SR-717 free acid** in the diluted samples using a validated HPLC/UPLC method.
- The experiment should be performed in triplicate for each condition.



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Workflow for Equilibrium Solubility Determination.

ICH Stability Studies

These studies are designed to evaluate the stability of a drug substance under defined temperature and humidity conditions over time.

Objective: To evaluate the stability of **SR-717 free acid** under various environmental conditions.

Storage Conditions:

- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
- Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]

Procedure:

- Place a sufficient quantity of **SR-717 free acid** in containers that are impermeable to moisture and store them in stability chambers under the specified conditions.[10]
- At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.
- Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and content of **SR-717 free acid**.
- Monitor for the formation of any degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation pathways and degradation products under more extreme conditions.^[10] This information is crucial for developing and validating stability-indicating analytical methods.

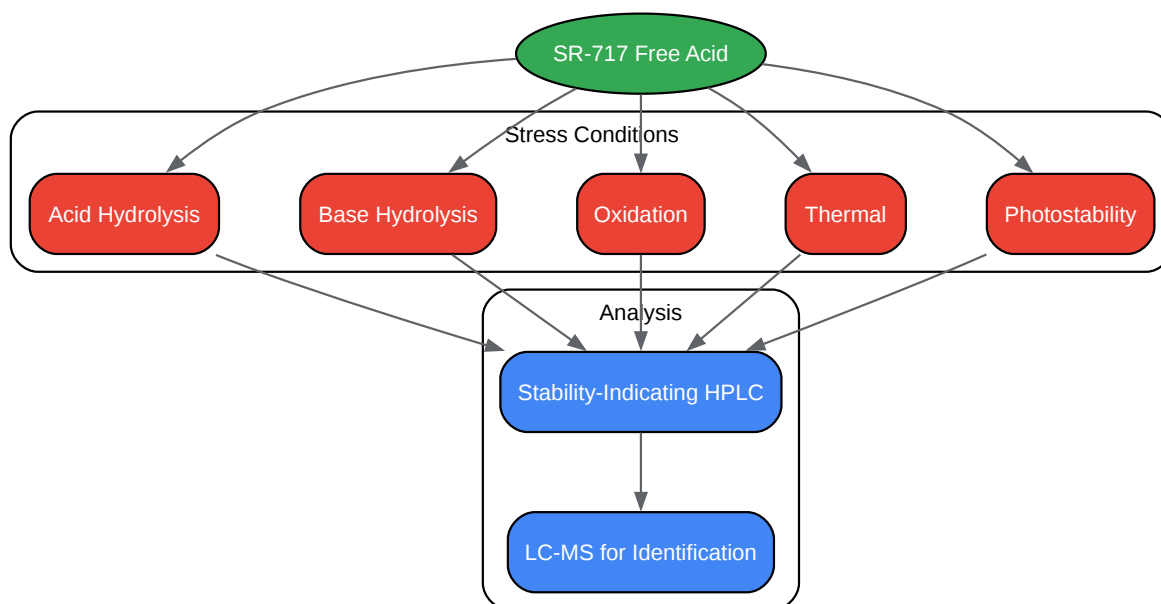
Objective: To identify potential degradation pathways and products of **SR-717 free acid**.

Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Stress: Solid drug substance at 80°C for 48 hours.
- Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).^[10]

Procedure:

- Prepare solutions of **SR-717 free acid** in the respective stress media.
- Expose the samples to the specified conditions for the designated time.
- At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
- Analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.

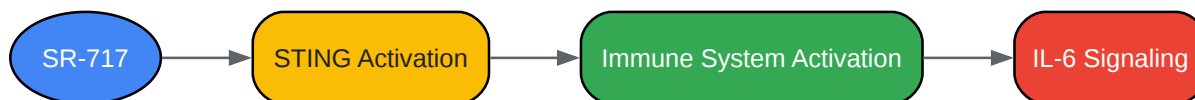


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Forced Degradation Experimental Workflow.

Signaling Pathway of SR-717

SR-717 is a STING agonist that activates the immune system. Recent studies have shown its involvement in the STING-IL-6 signaling pathway.[11][12][13]



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SR-717 Signaling Pathway.

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